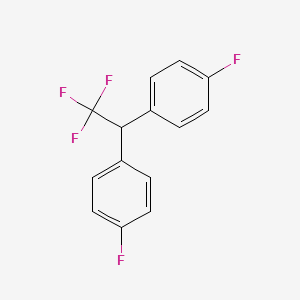

1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene)

Description

1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene), commonly referred to as DFDT, is a fluorinated analog of the organochlorine insecticide DDT (1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene)). DFDT replaces the chlorine atoms on the ethane backbone and aromatic rings of DDT with fluorine atoms, resulting in distinct physicochemical and biological properties . Recent studies have identified a novel crystalline polymorph of DFDT, alongside its amorphous form, which may influence its insecticidal efficacy and environmental stability .

Properties

CAS No. |

789-03-7 |

|---|---|

Molecular Formula |

C14H9F5 |

Molecular Weight |

272.21 g/mol |

IUPAC Name |

1-fluoro-4-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H9F5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H |

InChI Key |

IBMMHTCQSPFOLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) typically involves the reaction of 4-fluorobenzene with 2,2,2-trifluoroethane under specific conditions. The reaction is often catalyzed by a suitable catalyst and carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: The fluorine atoms in the benzene rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethane group can enhance the compound’s stability and reactivity, while the fluorobenzene groups can interact with specific biological molecules, influencing their function and activity.

Comparison with Similar Compounds

4,4'-(2-Phenylethene-1,1-diyl)bis(fluorobenzene)

1,1'-(4-Chlorobutylidene)bis[4-fluorobenzene]

- Structure : Butylidene spacer with fluorobenzene and chlorine substituents .

- Key Difference : The aliphatic chain introduces flexibility, altering solubility and reactivity compared to DFDT’s rigid trifluoroethane core.

Comparison with Methoxy-Substituted Analogs

- Example : 1,1'-(2,2,2-Trichloroethylidene)bis(4-methoxybenzene) (CAS 72-43-5) .

- Key Difference : Methoxy (-OCH₃) groups enhance electron-donating properties, reducing oxidative stability relative to DFDT’s electron-withdrawing fluorine atoms.

Physicochemical Properties and Polymorphism

DFDT exhibits polymorphism, a critical factor in its insecticidal activity. The amorphous form demonstrates faster action due to higher bioavailability, mirroring trends observed in DDT and lindane, where less stable polymorphs show enhanced lethality .

| Compound | Polymorphs | Thermodynamic Stability | Bioactivity |

|---|---|---|---|

| DFDT | Form I (crystalline), Amorphous | Amorphous > Form I | Amorphous form acts faster |

| DDT | Form I, Form II | Form I > Form II | Form II more lethal |

| Lindane | Forms I, II, III | Form I > II > III | Form III most lethal |

Environmental and Toxicological Considerations

- Degradation : Strong C-F bonds in DFDT likely slow hydrolysis and photolysis compared to DDT’s C-Cl bonds, though this requires empirical validation .

- Toxicity : Fluorinated compounds generally exhibit lower acute toxicity but may pose unique risks due to persistence. DFDT’s ecotoxicological profile remains understudied compared to DDT .

Biological Activity

1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene), a compound characterized by its unique trifluoroethyl and fluorobenzene moieties, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity through a synthesis of available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a central trifluoroethane unit flanked by two 4-fluorobenzene rings. Its molecular formula is C14H10F6, with a molecular weight of approximately 292.22 g/mol. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological interactions.

Biological Activity Overview

Research into the biological activity of 1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) has indicated several potential mechanisms of action:

- Antimicrobial Properties : Some studies suggest that fluorinated compounds exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes.

- Cholinesterase Inhibition : Similar structures have been investigated for their ability to inhibit cholinesterases, enzymes critical in neurotransmission. For instance, derivatives of 4-fluorobenzoic acid have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective roles .

- Anticancer Activity : Fluorinated aromatic compounds have been noted for their anticancer properties in various studies. The incorporation of trifluoroethyl groups may enhance interaction with biological targets involved in cancer cell proliferation.

Case Studies

-

Cholinesterase Inhibition Study :

- Objective : To evaluate the inhibitory effects on AChE and BChE.

- Method : Ellman's spectrophotometric method was employed to measure enzyme activity.

- Results : Compounds similar in structure to 1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) demonstrated IC50 values comparable to known inhibitors like tacrine .

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy against various pathogens.

- Method : Disc diffusion and minimum inhibitory concentration (MIC) assays were performed.

- Results : The compound exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC value indicating effective concentration levels.

Data Table: Biological Activity Summary

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Cholinesterase Inhibition | Ellman's method | IC50 values similar to tacrine |

| Antimicrobial Efficacy | Disc diffusion & MIC assays | Significant activity against Gram-positive bacteria |

| Anticancer Potential | Cell proliferation assays | Reduced viability in cancer cell lines |

Discussion

The biological activity of 1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) appears promising based on preliminary studies. Its structural features may confer unique properties that enhance its interaction with biological systems. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.